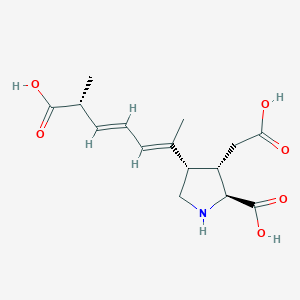

Isodomoic acid E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Domoric acid is a kainic acid-type neurotoxin that causes amnesic shellfish poisoning. It is produced by algae and accumulates in shellfish, sardines, and anchovies. When sea lions, otters, cetaceans, humans, and other predators consume contaminated animals, poisoning may result. Exposure to this compound affects the brain, causing seizures, and possibly death .

Vorbereitungsmethoden

Domoric acid is primarily produced by certain species of the diatom genus Pseudo-nitzschia. The production of domoric acid can be influenced by various factors, including phytoplankton species, growth stages, bacteria, nutrient availability, and trace metals . Industrial production methods involve the cultivation of these diatoms under controlled conditions to maximize the yield of domoric acid.

Analyse Chemischer Reaktionen

Domorsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Domorsäure kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Struktur der Domorsäure verändern und möglicherweise ihre neurotoxischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Stellen des Domorsäuremoleküls auftreten, was zur Bildung von Derivaten mit unterschiedlichen biologischen Aktivitäten führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Domorsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen der Neurotoxizität und Exzitotoxizität zu untersuchen.

Biologie: Forscher verwenden Domorsäure, um die Auswirkungen von Neurotoxinen auf marine und terrestrische Organismen zu untersuchen.

Medizin: Domorsäure wird auf ihre potenziellen therapeutischen Anwendungen und ihre Rolle bei neurodegenerativen Erkrankungen untersucht.

5. Wirkmechanismus

Domorsäure entfaltet ihre Wirkung, indem sie an Glutamatrezeptoren im Gehirn bindet. Es ist ein exzitatorisches Aminosäureanalog von Glutamat, einem Neurotransmitter, der Glutamatrezeptoren aktiviert. Durch die Bindung an diese Rezeptoren überstimuliert Domorsäure diese, was zu Exzitotoxizität und neuronaler Schädigung führt .

Wirkmechanismus

Domoric acid exerts its effects by binding to glutamate receptors in the brain. It is an excitatory amino acid analogue of glutamate, a neurotransmitter that activates glutamate receptors. By binding to these receptors, domoric acid overstimulates them, leading to excitotoxicity and neuronal damage .

Vergleich Mit ähnlichen Verbindungen

Domorsäure ist strukturell ähnlich wie Kaininsäure und Glutaminsäure. Sie hat ein einzigartiges pharmakologisches Profil, das sie von diesen Verbindungen unterscheidet. Im Gegensatz zu Kaininsäure, das hauptsächlich Kainatrezeptoren beeinflusst, kann Domorsäure auch AMPA-Rezeptoren aktivieren, was zu einem breiteren Spektrum an neurotoxischen Wirkungen führt .

Ähnliche Verbindungen

Kaininsäure: Ein weiterer Kainatrezeptoragonist mit neurotoxischen Eigenschaften.

Glutaminsäure: Ein natürlich vorkommender Neurotransmitter, der Glutamatrezeptoren aktiviert.

Quisqualsäure: Ein potenter Agonist sowohl von AMPA- als auch von Kainatrezeptoren.

Die einzigartige Fähigkeit der Domorsäure, mehrere Arten von Glutamatrezeptoren zu aktivieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung von Exzitotoxizität und Neurodegeneration.

Eigenschaften

CAS-Nummer |

133005-85-3 |

|---|---|

Molekularformel |

C15H21NO6 |

Molekulargewicht |

311.33 g/mol |

IUPAC-Name |

(2S,3S,4S)-4-[(2E,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4+/t9-,10+,11-,13+/m1/s1 |

InChI-Schlüssel |

VZFRNCSOCOPNDB-JIUSADRUSA-N |

SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Isomerische SMILES |

C[C@H](/C=C/C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |

Kanonische SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Synonyme |

isodomoic acid E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.